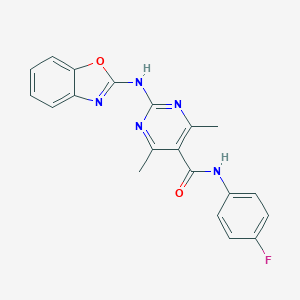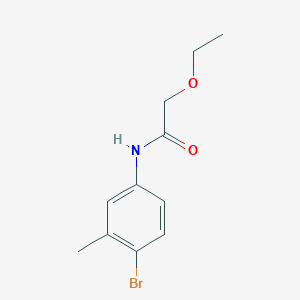![molecular formula C24H20N2O2 B215621 2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile](/img/structure/B215621.png)
2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile, also known as BPOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BPOC belongs to the class of azetidine-containing compounds, which have been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Mécanisme D'action
The mechanism of action of 2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile is not fully understood, but it is believed to involve the inhibition of enzyme activity by binding to the active site of the enzyme. 2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile has been shown to selectively inhibit the activity of certain enzymes, such as the protease cathepsin L, which is involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects
2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to inhibit cancer cell growth and induce apoptosis, or programmed cell death. 2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile has also been shown to exhibit anti-inflammatory and antiviral properties, which may be useful in the treatment of inflammatory and viral diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile in lab experiments is its potent inhibitory activity against enzymes, which makes it a useful tool for studying enzyme function and regulation. However, one limitation of using 2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile. One area of interest is the development of 2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile-based drugs for the treatment of cancer and other diseases. Another area of interest is the study of the mechanism of action of 2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile and its effects on enzyme function and regulation. Additionally, the development of new synthesis methods for 2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile and related compounds may enable the discovery of new biological activities and potential drug candidates.
Méthodes De Synthèse
The synthesis of 2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile involves the reaction of 4-(benzyloxy)phenylhydrazine and 4-methylphenyl isothiocyanate in the presence of triethylamine and acetonitrile. The resulting product is purified by column chromatography to obtain 2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile in high yield and purity.
Applications De Recherche Scientifique
2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against a wide range of enzymes, including proteases, kinases, and phosphatases. 2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile has also been reported to inhibit the growth of cancer cells and to exhibit anti-inflammatory and antiviral properties.
Propriétés
Nom du produit |
2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile |
|---|---|
Formule moléculaire |
C24H20N2O2 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-4-oxo-2-(4-phenylmethoxyphenyl)azetidine-2-carbonitrile |
InChI |
InChI=1S/C24H20N2O2/c1-18-7-11-21(12-8-18)26-23(27)15-24(26,17-25)20-9-13-22(14-10-20)28-16-19-5-3-2-4-6-19/h2-14H,15-16H2,1H3 |
Clé InChI |
RKYTXLUBKWKKRO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)CC2(C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=O)CC2(C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4,6-dimethylquinazolin-2-yl)amino]-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-4-one](/img/structure/B215549.png)

![methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate](/img/structure/B215555.png)
![1-(3,5-Dichlorophenyl)-3-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B215557.png)
![3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B215559.png)
![methyl 2-[2-[[amino-(4-propan-2-ylanilino)methylidene]amino]-4-oxo-1H-pyrimidin-6-yl]acetate](/img/structure/B215561.png)
![2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine](/img/structure/B215566.png)
![1-(3-Methylphenyl)-3-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B215570.png)

![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B215572.png)
![Dimethyl5-[(ethoxyacetyl)amino]isophthalate](/img/structure/B215574.png)
![Dimethyl 2-[(ethoxyacetyl)amino]terephthalate](/img/structure/B215575.png)
![Methyl 4-[(2-phenoxybutanoyl)amino]benzoate](/img/structure/B215576.png)
![Ethyl 2-[(ethoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B215577.png)